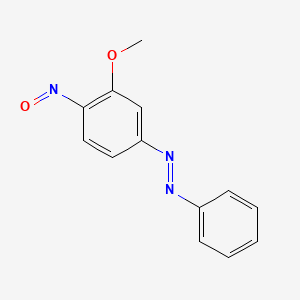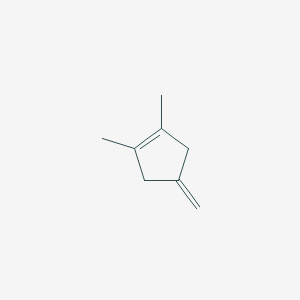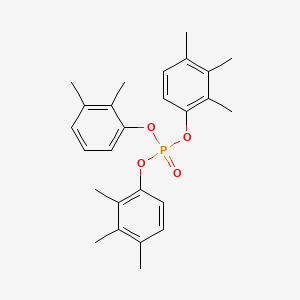
3-Methoxy-4-nitrosoazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-nitrosoazobenzene: is an organic compound with the molecular formula C13H11N3O2 and a molecular weight of 241.25 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a nitroso group (-NO) attached to an azobenzene structure. Azobenzenes are known for their vivid colors and are commonly used as dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-nitrosoazobenzene typically involves the diazotization of 3-methoxyaniline followed by coupling with nitrosobenzene. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-4-nitrosoazobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroazobenzene derivatives.
Reduction: Formation of aminoazobenzene derivatives.
Substitution: Formation of substituted azobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methoxy-4-nitrosoazobenzene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to undergo reversible photoisomerization makes it useful in photobiology studies .
Medicine: Its photoisomerization properties can be exploited for controlled drug release .
Industry: this compound is used in the dye industry for the production of azo dyes. Its vivid color and stability make it suitable for textile and printing applications .
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-nitrosoazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization affects its interaction with molecular targets, such as enzymes and receptors, altering their activity and function .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by altering their conformation through photoisomerization.
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxy-3’-nitroazobenzene
- 4-Nitrosoazobenzene
- 4-Nitroazobenzene
- 3-Methoxy-4-nitroaniline
Comparison: 3-Methoxy-4-nitrosoazobenzene is unique due to the presence of both methoxy and nitroso groups, which confer distinct chemical reactivity and photoisomerization properties. Compared to 4-nitrosoazobenzene and 4-nitroazobenzene, the methoxy group in this compound enhances its solubility and stability. Additionally, its photoisomerization capability distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
80830-32-6 |
|---|---|
Molekularformel |
C13H11N3O2 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
(3-methoxy-4-nitrosophenyl)-phenyldiazene |
InChI |
InChI=1S/C13H11N3O2/c1-18-13-9-11(7-8-12(13)16-17)15-14-10-5-3-2-4-6-10/h2-9H,1H3 |
InChI-Schlüssel |
WALFIZMABZBXTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
![2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14418976.png)










![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
